molecular formula C10H9N3O B1665479 1-Aziridinecarboxamide, 2-cyano-N-phenyl- CAS No. 55275-64-4

1-Aziridinecarboxamide, 2-cyano-N-phenyl-

Cat. No. B1665479
CAS RN: 55275-64-4
M. Wt: 187.2 g/mol
InChI Key: BXBIBOQGYLPODI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-Aziridinecarboxamide, 2-cyano-N-phenyl-” involves several methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The active methylene group of 2-((4-(2-cyanoacetamido)phenyl)(ethyl)amino)ethan-1-ylium, 2-cyano-N-(4-(dimethylamino)phenyl)acetamide, 2-cyano-N-(p-tolyl)acetamide, 2-cyano-N-(4-methoxyphenyl)acetamide was readily added to phenyl isothiocyanate in the presence of an alkaline medium (KOH) to form the desired product .


Molecular Structure Analysis

The molecular formula of “1-Aziridinecarboxamide, 2-cyano-N-phenyl-” is CHNO. It has an average mass of 188.186 Da and a monoisotopic mass of 188.069809 Da .


Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the reaction of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm^3, a molar refractivity of 48.6±0.4 cm^3, and a molar volume of 135.9±5.0 cm^3 . It has 5 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Novel Derivatives and Templates for Antidepressants

  • 2-(2-Cyano-2-phenylethyl)aziridines were converted into novel trans-2-aminomethyl-1-phenylcyclopropanecarboxamides, offering a new approach to derivatives of the antidepressant Milnacipran. This process provided a template for further derivatization in antidepressant development (Vervisch et al., 2009).

Piperidine Synthesis for Bioactive Compounds

  • Aziridines like 2-(2-Cyano-2-phenylethyl)aziridines were used to create cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These compounds were important substrates for synthesizing bioactive piperidine derivatives, demonstrating versatility in heterocyclic chemistry (Vervisch et al., 2010).

Azaheterobicyclic Scaffolds for Antimalarial Activity

  • 2-(4-Chloro-2-cyano-2-phenylbutyl)aziridines facilitated the creation of azaheterobicyclic scaffolds like 2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes. These compounds exhibited moderate to good antimalarial activities, highlighting their potential in medicinal chemistry (D’hooghe et al., 2013).

Immunomodulating and Antitumor Agents

  • 2-Cyanoaziridines like imexon, produced from 2-cyanoaziridine-1-carboxamide, have been evaluated as immunomodulating and antitumor agents. They react with thiols, leading to reactive oxygen species accumulation and demonstrating potential in cancer therapy (Remers & Dorr, 2012).

Sterilant for Pest Control

  • In agricultural research, bifunctional aziridine chemicals, including those with aziridinecarboxamide groups, were tested as sterilants against pests like the boll weevil. This illustrates their application in pest management strategies (Schuster & Boling, 1969).

Safety And Hazards

Specific safety and hazard information for “1-Aziridinecarboxamide, 2-cyano-N-phenyl-” is not available in the retrieved data. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-cyano-N-phenylaziridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-6-9-7-13(9)10(14)12-8-4-2-1-3-5-8/h1-5,9H,7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBIBOQGYLPODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C(=O)NC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aziridinecarboxamide, 2-cyano-N-phenyl-

CAS RN

55275-64-4
Record name AMP-404
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055275644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMP-404
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WXD6XJ175
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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